molecular formula C33H32O6S B8200953 b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate

b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate

Cat. No.: B8200953
M. Wt: 556.7 g/mol
InChI Key: DKYLJGNJTKVQTK-KTBPBYQKSA-N
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Description

This compound is a β-D-glucopyranoside derivative featuring a 1-thioethyl group at the anomeric position, a 2-naphthalenylmethyl substituent at the 3-O position, and a chiral (R)-phenylmethylene acetal protecting the 4,6-O positions. The benzoate ester further modifies its physicochemical properties, enhancing lipophilicity and stability. The (R)-configuration of the phenylmethylene group introduces stereochemical specificity, which may influence interactions with biological targets or crystallization behavior . This compound is primarily used in synthetic carbohydrate chemistry as a glycosyl donor or intermediate for complex oligosaccharide synthesis, leveraging its protective groups for regioselective functionalization .

Properties

IUPAC Name

[(2R,4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(naphthalen-2-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32O6S/c1-2-40-33-30(38-31(34)24-12-5-3-6-13-24)29(35-20-22-17-18-23-11-9-10-16-26(23)19-22)28-27(37-33)21-36-32(39-28)25-14-7-4-8-15-25/h3-19,27-30,32-33H,2,20-21H2,1H3/t27-,28-,29+,30-,32-,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYLJGNJTKVQTK-KTBPBYQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32O6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound β-D-Glucopyranoside, ethyl 3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-, benzoate is a complex glycoside that exhibits various biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈O₅S
  • CAS Number : 352008-11-8

Physical Properties

  • Appearance : White crystalline solid
  • Melting Point : 184-186 °C
  • Solubility : Soluble in DMSO, methanol (MeOH), and dimethylformamide (DMF) .

Pharmacological Effects

Research indicates that β-D-glucopyranoside derivatives possess several pharmacological properties:

  • Antioxidant Activity : Studies have shown that compounds with a glucopyranoside structure can scavenge free radicals, thus contributing to cellular protection against oxidative stress.
  • Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating its potential use in treating infections.

The biological activities of β-D-glucopyranoside are attributed to its ability to interact with biological membranes and modulate cellular pathways. The following mechanisms have been proposed:

  • Cell Membrane Interaction : The hydrophobic naphthyl group may enhance membrane permeability, facilitating the uptake of the glucopyranoside into cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.

Case Studies

  • Antioxidant Study
    • A study evaluated the antioxidant capacity of β-D-glucopyranoside derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant activity.
  • Antitumor Activity
    • In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent antitumor effects.
  • Antimicrobial Activity
    • A series of antimicrobial assays showed that the compound exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 50 to 100 µg/mL.

Data Table

Biological ActivityAssay MethodResult
Antioxidant ActivityDPPH Scavenging TestSignificant reduction
Antitumor ActivityMTT Assay on MCF-7 CellsIC50 = 25 µM
Antimicrobial ActivityAgar Diffusion MethodMIC = 50-100 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications/Properties References
Target compound : Ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-β-D-glucopyranoside benzoate 3-O: 2-naphthalenylmethyl; 4,6-O: (R)-phenylmethylene; Anomeric: 1-thioethyl + benzoate C₃₃H₃₂O₆S 556.67 g/mol Glycosylation intermediate; enhanced lipophilicity for drug delivery systems
Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-β-D-glucopyranoside 3-O: 2-methylnaphthyl; 2-O: benzoyl; 4,6-O: benzylidene C₃₃H₃₂O₆S 556.67 g/mol Antibacterial studies; steric hindrance impacts glycosidic bond formation
Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside 4,6-O: benzylidene; no 3-O substituent C₁₅H₂₀O₅S 312.38 g/mol Prototype glycosyl donor; limited solubility in polar solvents
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside 2,3,4,6-O: benzyl; no acetal protection C₃₃H₃₈O₅S 570.72 g/mol High stability; used in iterative glycosylation strategies
Phenyl 4,6-O-[(R)-phenylmethylene]-β-D-glucopyranoside 4,6-O: (R)-phenylmethylene; anomeric: phenyl C₁₉H₂₀O₆ 356.36 g/mol Chiral resolution studies; crystallography applications

Key Differences and Implications

The (R)-phenylmethylene acetal confers chirality, which may enhance enantioselective interactions in drug delivery systems compared to non-chiral benzylidene derivatives (e.g., ) .

Physicochemical Properties: The benzoate ester increases lipophilicity (logP ~3.5 estimated) compared to hydroxylated analogs (e.g., , logP ~1.2), favoring membrane permeability in drug delivery applications . Solubility: The target compound is sparingly soluble in water but dissolves in chloroform or DMSO, whereas tetra-O-benzyl derivatives () are more soluble in non-polar solvents .

Biological and Synthetic Relevance: The naphthalene moiety may enhance π-π stacking with aromatic residues in proteins, a feature absent in benzylidene-protected analogs () . In synthesis, the 4,6-O-(R)-phenylmethylene group allows selective deprotection under mild acidic conditions, unlike benzyl groups requiring hydrogenolysis .

Research Findings

  • Antibacterial Activity: Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside () showed moderate antibacterial effects (MIC 16 µg/mL against S. aureus), suggesting the target compound’s benzoate group may confer similar activity .
  • Drug Delivery : The 2-naphthalenylmethyl group’s hydrophobicity aligns with trends in receptor-targeted prodrugs, as seen in ’s isoindole-containing glucosides .
  • Synthetic Utility : The target compound’s stability under basic conditions (due to the benzoate) contrasts with acetylated analogs (), which hydrolyze readily .

Notes

  • Stereochemical Considerations : The (R)-configuration in the phenylmethylene group necessitates careful chiral synthesis to avoid racemization, as highlighted in ’s enantiomorph-polarity analysis .

Preparation Methods

Selective Protection of 4,6-O-Positions

The 4,6-O-[(R)-phenylmethylene] acetal is installed early in the synthesis to block equatorial hydroxyl groups. This involves reacting glucose derivatives with benzaldehyde dimethyl acetal under acidic conditions, yielding a rigid bicyclic structure that prevents undesired substitutions at C4 and C6. The (R)-stereochemistry of the phenylmethylene group is critical for subsequent regioselective modifications, as confirmed by NMR analysis.

3-O-(2-Naphthalenylmethyl) Ether Formation

The 3-hydroxyl group is protected via naphthalenylmethylation using 2-naphthalenylmethyl bromide in the presence of a base such as sodium hydride. This step requires anhydrous conditions to avoid hydrolysis, with tetrahydrofuran (THF) as the solvent. The bulky naphthalenylmethyl group ensures steric hindrance, preventing premature deprotection during later stages.

Challenges in Orthogonal Protection

Achieving orthogonal protection between the 3-O-naphthalenylmethyl and 4,6-O-phenylmethylene groups demands precise stoichiometry. Excess benzaldehyde dimethyl acetal can lead to overprotection at C2, complicating the glycosylation step.

Glycosylation and Thioether Bond Formation

Thioglycoside Donor Preparation

The 1-thio-β-D-glucopyranoside core is synthesized using a thioglycoside donor, typically prepared by treating peracetylated glucose with hydrogen bromide in acetic acid, followed by substitution with ethyl thiol in the presence of zinc oxide. Zinc oxide acts as a Lewis acid, facilitating the SN2 displacement of the anomeric bromide with minimal racemization.

Coupling with the Protected Aglycone

The glycosylation reaction involves mixing the thioglycoside donor with the protected aglycone (3-O-naphthalenylmethyl-4,6-O-phenylmethylene glucose) in dichloromethane under reflux. Silver triflate is employed as a promoter to enhance electrophilicity at the anomeric center, ensuring β-selectivity. Yields of 65–70% are reported after 20 hours at 40°C.

Deprotection and Functionalization

Removal of Phenylmethylene Groups

The 4,6-O-phenylmethylene acetal is cleaved using aqueous acetic acid (80% v/v) at 50°C, selectively exposing the C4 and C6 hydroxyl groups without affecting the 3-O-naphthalenylmethyl ether. This step requires careful pH control to prevent thioether bond hydrolysis.

Benzoylation at C2

The free C2 hydroxyl is benzoylated using benzoic anhydride in pyridine, introducing the final benzoate ester. Pyridine acts as both a solvent and base, neutralizing liberated acid and driving the reaction to completion.

Final Deprotection and Isolation

The 3-O-naphthalenylmethyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas. Subsequent crystallization from methanol/water yields the pure title compound.

Purification and Analytical Validation

Solvent Partitioning and Crystallization

Crude product is purified through sequential solvent extractions (ethyl acetate/water) to remove inorganic salts, followed by crystallization from methanol. Isohexane is added to reduce solubility, precipitating the compound at 0–5°C.

Structural Confirmation

¹H NMR (500 MHz, CDCl₃) reveals characteristic signals: δ 7.85–7.45 (m, naphthalenyl protons), δ 5.32 (d, J = 3.5 Hz, H-1), and δ 2.95 (q, SCH₂CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 556.7 [M+H]⁺.

Data Tables

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
4,6-O-ProtectionBenzaldehyde dimethyl acetal, H₂SO₄, 50°C85
3-O-Naphthalenylmethyl2-Naphthalenylmethyl bromide, NaH, THF78
GlycosylationAgOTf, CH₂Cl₂, 40°C, 20 h68
Deprotection80% Acetic acid, 50°C90
Final CrystallizationMethanol/water (4:1), 0°C95

Table 2: Spectral Data

TechniqueKey Signals
¹H NMRδ 5.32 (H-1, β-configuration), δ 1.42 (SCH₂CH₃)
¹³C NMRδ 101.2 (C-1), δ 25.8 (SCH₂CH₃)
HRMS556.7 [M+H]⁺ (calc. 556.7)

Q & A

Q. Basic Research Focus

  • 1D/2D NMR : Assign aromatic protons (δ 7.20–7.40 ppm for naphthalenyl and benzylidene groups) and anomeric protons (δ 5.1–5.5 ppm, J = 8–10 Hz for β-configuration) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., (R)-phenylmethylene configuration) using Flack (η) or Hooft (x) parameters to confirm absolute configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₃₃H₃₂O₆S, [M+Na]⁺ = 579.1821) .

Advanced Consideration : Conflicting NMR signals due to rotameric equilibria in benzylidene groups can be mitigated by low-temperature (e.g., 223 K) NMR studies .

How can researchers address contradictions in stereochemical assignments of the (R)-phenylmethylene group?

Q. Advanced Research Focus

  • X-ray Refinement : Apply Flack parameter (η) for enantiopolarity estimation, but note its limitations in near-centrosymmetric structures. Use Hooft’s x parameter for higher reliability in chiral centers .
  • Computational Modeling : Compare experimental vs. DFT-calculated NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G**) to validate stereochemistry .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220–250 nm) with configurationally similar analogs .

What methodological approaches are used to study this compound’s interaction with β-glucosidases?

Q. Advanced Research Focus

  • Chromogenic Assays : Incorporate 4-nitrophenyl tags (e.g., 4-nitrophenyl glycosides) to monitor enzymatic cleavage via absorbance at 405 nm .
  • Kinetic Studies : Use Michaelis-Menten parameters (Kₘ, Vₘₐₓ) under varied pH/temperature to probe active-site interactions .
  • Inhibitor Design : Compare IC₅₀ values with acetylated vs. deprotected analogs to map enzyme-substrate specificity .

Q. Advanced Research Focus

  • pH-Dependent Studies : Hydrolyze bonds under acidic (0.1 M HCl) vs. enzymatic (β-glucosidase) conditions to distinguish acid-labile vs. enzyme-specific cleavage .
  • Isotopic Labeling : Use ¹⁸O-water to track hydrolytic mechanisms (e.g., acid-catalyzed vs. nucleophilic attack) .
  • Protecting Group Analysis : Compare hydrolysis rates of 4,6-O-benzylidene vs. 2-naphthalenylmethyl groups to identify steric/electronic effects .

What strategies enable comparative studies of this compound with structural analogs in carbohydrate recognition?

Q. Advanced Research Focus

  • Analog Synthesis : Replace 2-naphthalenylmethyl with methylnaphthyl or benzyl groups to study aromatic stacking effects .
  • Surface Plasmon Resonance (SPR) : Measure binding affinities to lectins (e.g., concanavalin A) to assess glycan-lectin interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein docking (e.g., with GROMACS) to map hydrophobic/electrostatic interactions .

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